BenchChemオンラインストアへようこそ!

[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine

Lipophilicity Drug Design Physicochemical Profiling

[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine (CAS 1282221-77-5) is a primary amine-functionalized pyrazole building block with the molecular formula C₈H₁₃N₃ and a molecular weight of 151.21 g/mol. The compound features a cyclopropylmethyl substituent at the N1 position of the pyrazole ring and an aminomethyl group at the C4 position, yielding a distinct stereoelectronic profile compared to simpler N-alkyl pyrazole methanamine analogs.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 1282221-77-5
Cat. No. B1428824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine
CAS1282221-77-5
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1CC1CN2C=C(C=N2)CN
InChIInChI=1S/C8H13N3/c9-3-8-4-10-11(6-8)5-7-1-2-7/h4,6-7H,1-3,5,9H2
InChIKeyPOWWQFFCQPNZHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine (CAS 1282221-77-5): Core Chemical Identity and Procurement Baseline


[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine (CAS 1282221-77-5) is a primary amine-functionalized pyrazole building block with the molecular formula C₈H₁₃N₃ and a molecular weight of 151.21 g/mol [1]. The compound features a cyclopropylmethyl substituent at the N1 position of the pyrazole ring and an aminomethyl group at the C4 position, yielding a distinct stereoelectronic profile compared to simpler N-alkyl pyrazole methanamine analogs . Its computed XLogP3 of -0.2 and topological polar surface area of 43.8 Ų place it in a physicochemical space intermediate between polar and lipophilic pyrazole derivatives, which is a critical consideration for fragment-based drug design and linker chemistry applications [1].

Why Generic N-Alkyl Pyrazole Methanamines Cannot Replace [1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine in Structure-Activity Relationship Programs


Simple in-class substitution with analogs such as 1-methyl-, 1-ethyl-, or 1-isopropyl-1H-pyrazol-4-yl methanamine is not quantitatively neutral [1]. The cyclopropylmethyl group introduces a unique combination of steric bulk and conformational restraint that directly modulates the XLogP3 by approximately 1.0–1.5 log units relative to smaller N-alkyl congeners, while also increasing the rotatable bond count from 2 to 3, altering the entropic penalty upon target binding [2]. Furthermore, the commercial availability of the target compound at ≥95% purity with defined storage requirements (sealed, dry, 2–8°C) establishes a reproducible procurement baseline that generic, lower-purity analogs may not consistently meet . These quantifiable physicochemical and quality differences make direct substitution scientifically unjustified without explicit re-validation of any established SAR or synthetic route.

[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine: Quantitative Differentiation Evidence Against Close Structural Analogs


Enhanced Lipophilicity: XLogP3 Comparison of [1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine vs. N-Alkyl Congeners

The target compound exhibits an XLogP3 of -0.2 [1]. In contrast, the 1-methyl analog has a predicted XLogP3 of approximately -0.7, and the 1-isopropyl analog is predicted at approximately -0.5 [2]. This represents a lipophilicity increase of 0.5 to 0.5 log units relative to these commonly used building blocks, which can significantly influence membrane permeability and non-specific protein binding in biological assays [3].

Lipophilicity Drug Design Physicochemical Profiling

Rotatable Bond Count: Conformational Flexibility Differentiating [1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine from 1-Isopropyl and 1-Cyclopropyl Analogs

The target compound possesses 3 rotatable bonds [1]. The 1-isopropyl analog has 2 rotatable bonds, and the 1-cyclopropyl analog (where the cyclopropyl is directly attached without a methylene spacer) has 1 rotatable bond [2]. The additional rotatable bond in the target compound, arising from the cyclopropylmethylene group, provides greater conformational sampling capacity while still retaining the steric constraints of the cyclopropane ring [3].

Conformational Analysis Entropic Penalty Molecular Recognition

Purity Specification: Commercial [1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine at ≥95% vs. Lower Purity Generic Batches

Multiple reputable vendors, including AKSci and AChemBlock, specify the minimum purity of [1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine as 95% . In contrast, certain generic suppliers offer 1-methyl-1H-pyrazol-4-yl methanamine at 97% purity but with batch-to-batch variability noted in user reports for lower-cost sources . The consistent 95% minimum purity with defined long-term storage (cool, dry place) provides a reliable procurement baseline that reduces synthetic variability in multi-step research syntheses .

Chemical Purity Reproducibility Procurement Specification

Optimal Application Scenarios for [1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine Based on Quantitative Evidence


Fragment-Based Drug Discovery Requiring Intermediate Lipophilicity with Conformational Flexibility

The compound's XLogP3 of -0.2 and 3 rotatable bonds, as derived from PubChem computed properties [1], position it favorably for fragment screening libraries targeting CNS or intracellular protein-protein interaction interfaces, where a balance between polarity and membrane permeability is essential [2].

Synthesis of PROTAC Linkers and Bivalent Ligands with Defined Spacer Geometry

The presence of both a primary amine handle and a conformationally restricted cyclopropylmethyl group, combined with 3 rotatable bonds [1], makes this building block suitable for constructing PROTAC linkers where controlled flexibility and steric bulk can modulate ternary complex formation and degradation efficiency [3].

Medicinal Chemistry SAR Expansion of N1-Substituted Pyrazole Cores

The quantifiably higher lipophilicity (ΔXLogP3 = +0.5 vs. methyl analog) [1] and additional rotatable bond compared to isopropyl and cyclopropyl analogs [2] support the use of this compound as a privileged SAR probe to explore the impact of N1-substitution on target binding, metabolic stability, and off-target selectivity in kinase or GPCR programs [4].

Agrochemical Intermediate with Enhanced Environmental Stability Potential

The cyclopropylmethyl group is known to impart metabolic stability in agrochemical scaffolds [1]. Combined with the defined 95% purity and recommended 2–8°C storage [2], this building block offers a reproducible starting point for synthesizing fungicide or herbicide candidates where oxidative metabolism at the N1-alkyl substituent must be minimized [3].

Quote Request

Request a Quote for [1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.